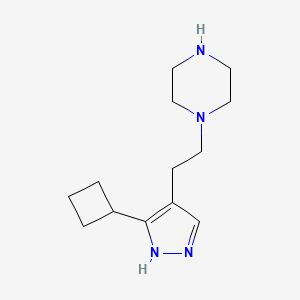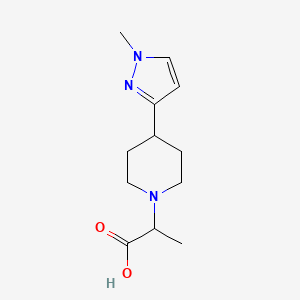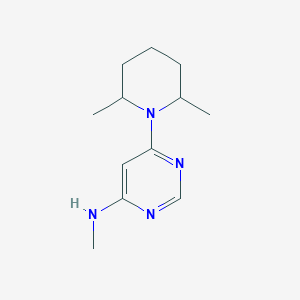
1-(2-(3-ciclobutil-1H-pirazol-4-il)etil)piperazina
Descripción general
Descripción
“1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine” is a versatile chemical compound with diverse scientific applications. It has a molecular formula of C13H22N4 and a molecular weight of 234.34 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine”, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Mecanismo De Acción
The exact mechanism of action of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine is not yet fully understood. However, it is thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other neurological processes. Additionally, it is thought to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other neurological processes. Furthermore, it is thought to act as an antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and other neurological processes.
Biochemical and Physiological Effects
1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses and fungi. Additionally, it has been shown to act as a neuromodulator, modulating the activity of certain neurotransmitters. Furthermore, it has been shown to have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine in lab experiments include its relatively low cost and its ability to be synthesized in a variety of ways. Additionally, it has a wide range of potential therapeutic applications, making it a useful tool for researchers. However, there are some limitations to using 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine in lab experiments. For instance, the exact mechanism of action of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine is still not fully understood, making it difficult to predict its effects in certain situations. Additionally, the effects of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine may vary depending on the dose and the individual, making it difficult to accurately measure its effects in certain situations.
Direcciones Futuras
Future research into 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on exploring its potential as an insecticide and herbicide, as well as its potential use in neuromodulation. Furthermore, further research could focus on exploring the effects of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine in different doses and in different individuals, as well as exploring the potential side effects of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine. Finally, further research could focus on exploring the potential of 1-(2-(3-cyclobutyl-1H-pyrazol-4-yl)ethyl)piperazine as a therapeutic agent for a variety of different conditions.
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Los derivados de piperazina, incluido el compuesto en cuestión, son conocidos por sus amplias propiedades farmacológicas. Sirven como estructura central en el desarrollo de nuevos fármacos debido a su capacidad de interactuar con diversos objetivos biológicos. Los grupos ciclobutilo y pirazolilo pueden contribuir a la afinidad del compuesto por ciertos receptores o enzimas, lo que lo convierte en un andamiaje valioso para el descubrimiento de fármacos .
Agroquímica
Compuestos como la 1-(2-(3-ciclobutil-1H-pirazol-4-il)etil)piperazina se pueden utilizar en la investigación agroquímica para desarrollar nuevos herbicidas y pesticidas. Su complejidad estructural permite una amplia gama de actividad biológica, lo que puede conducir al descubrimiento de compuestos efectivos contra plagas y malezas agrícolas .
Química de Coordinación
Los átomos de nitrógeno presentes en el anillo de piperazina pueden actuar como sitios de coordinación para iones metálicos, lo que hace que estos compuestos sean útiles en la síntesis de complejos de coordinación. Estos complejos tienen aplicaciones que van desde la catálisis hasta la ciencia de los materiales .
Química Organometálica
El derivado de piperazina se puede utilizar para crear compuestos organometálicos con aplicaciones potenciales en catálisis, incluidas las reacciones de polimerización e hidroformilación. La presencia del grupo ciclobutilo puede influir en las propiedades estéricas y electrónicas de los complejos organometálicos resultantes .
Captura y Almacenamiento de Carbono
La piperazina y sus derivados se están explorando por su potencial en las tecnologías de captura de carbono. Pueden reaccionar con el dióxido de carbono para formar carbamatos estables, que luego se pueden descomponer para liberar el CO2 para su almacenamiento .
Estudios de Actividad Biológica
La porción de pirazol se asocia con una variedad de actividades biológicas, incluidas las propiedades antibacterianas, antiinflamatorias y anticancerígenas. Como tal, este compuesto podría ser un candidato para el desarrollo de nuevos agentes terapéuticos dirigidos a estas áreas .
Propiedades
IUPAC Name |
1-[2-(5-cyclobutyl-1H-pyrazol-4-yl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-11(3-1)13-12(10-15-16-13)4-7-17-8-5-14-6-9-17/h10-11,14H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYTTWNUDWZHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)
![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)
![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)

![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)



![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![2-Cyclobutyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482193.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
